molecular formula C20H18FN3O3 B2812402 N-(4-fluorobenzyl)-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide CAS No. 1251631-83-0

N-(4-fluorobenzyl)-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No. B2812402
CAS RN: 1251631-83-0
M. Wt: 367.38
InChI Key: LKRVGDFLXJMPJN-UHFFFAOYSA-N
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Description

Compounds with similar structures often have important biological activities. For example, imidazole, a five-membered heterocyclic moiety, is found in many biologically active molecules and pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Mitsunobu reaction, Cu(I) catalyzed [3 + 2] dipolar cycloaddition, and others .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, 1,2,3-triazole hybrids with amine-ester functionality have been synthesized and thoroughly characterized using different spectral techniques .


Chemical Reactions Analysis

Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common in compounds with similar structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, density, and refractive index can be measured .

Scientific Research Applications

Metabolic Studies and Inhibitory Applications

Studies have extensively utilized the compound N-(4-fluorobenzyl)-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide in various fields of scientific research. Notably, it has been used in metabolic studies to understand the disposition of potent human immunodeficiency virus (HIV) integrase inhibitors. The compound has been part of investigations employing 19F-nuclear magnetic resonance (NMR) spectroscopy, contributing significantly to drug discovery programs. This research emphasized the compound's utility in exploring the metabolic fate and excretion balance of HIV integrase inhibitors in animal models (Monteagudo et al., 2007).

Antimicrobial and Antitumor Activities

In addition, there has been a focus on synthesizing and evaluating novel derivatives of the compound for antimicrobial and antitumor activities. One study involved the synthesis of fluoroquinolone-based 4-thiazolidinones and the evaluation of their antifungal and antibacterial activities, demonstrating the compound's potential in contributing to new antimicrobial therapies (Patel & Patel, 2010). Another research stream explored its derivatives for inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines, further illustrating the compound's relevance in oncological research (Liu et al., 2020).

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Safety data sheets provide information about the potential hazards of a compound, as well as instructions for safe handling and disposal .

Future Directions

The development of new drugs and other applications often involves the synthesis and study of new compounds. For instance, the exploration of imidazole derivatives has shown significant antibacterial activity, suggesting potential future directions for research .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-13-3-9-16(10-4-13)24-18(27-2)11-17(25)19(23-24)20(26)22-12-14-5-7-15(21)8-6-14/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRVGDFLXJMPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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